molecular formula C42H21N7S3 B3334508 Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine CAS No. 883236-54-2

Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine

Cat. No.: B3334508
CAS No.: 883236-54-2
M. Wt: 719.9 g/mol
InChI Key: KJHGHQMIPHPKIY-UHFFFAOYSA-N
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Description

Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine (TDCV-TPA) is a triphenylamine-based organic semiconductor with a π-conjugated structure featuring thienyl groups functionalized with dicyanomethylidene substituents. This molecular design enhances its electron-withdrawing properties, making it suitable for optoelectronic applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) . Key characteristics include:

  • Optical Properties: Absorption peaks at 509 nm (in CH₂Cl₂ solution) and 538 nm (thin film), with red emission at 658 nm in LEDs .
  • Electronic Performance: High open-circuit voltage (1.15 V) and power conversion efficiency (~2%) in heterojunction solar cells, outperforming poly(alkylthiophenes) in ambient stability .
  • Solubility: High solubility in organic solvents (e.g., chloroform, dichloromethane), enabling solution-processed device fabrication .
  • Structural Stability: The dicyanomethylidene groups stabilize charge transport pathways, improving device longevity .

Properties

IUPAC Name

2-[[5-[4-[4-[5-(2,2-dicyanoethenyl)thiophen-2-yl]-N-[4-[5-(2,2-dicyanoethenyl)thiophen-2-yl]phenyl]anilino]phenyl]thiophen-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H21N7S3/c43-22-28(23-44)19-37-13-16-40(50-37)31-1-7-34(8-2-31)49(35-9-3-32(4-10-35)41-17-14-38(51-41)20-29(24-45)25-46)36-11-5-33(6-12-36)42-18-15-39(52-42)21-30(26-47)27-48/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHGHQMIPHPKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=C(C#N)C#N)N(C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C#N)C5=CC=C(C=C5)C6=CC=C(S6)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H21N7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746190
Record name 2,2',2''-{Nitrilotris[(4,1-phenylene)thiene-5,2-diylmethanylylidene]}tripropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883236-54-2
Record name 2,2',2''-{Nitrilotris[(4,1-phenylene)thiene-5,2-diylmethanylylidene]}tripropanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 883236-54-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Optoelectronic Applications

Organic Photovoltaics (OPVs)
TDCV-TPA is primarily utilized as an isotropic organic semiconductor in OPVs. Its ability to absorb light efficiently and facilitate charge transport makes it an excellent candidate for the active layer in solar cells. The compound exhibits high open-circuit voltage and efficiency, which are critical parameters for enhancing the performance of solar cells. Studies have shown that devices incorporating TDCV-TPA can achieve significant power conversion efficiencies due to its favorable energy levels and charge mobility characteristics .

Organic Light-Emitting Diodes (OLEDs)
In OLED technology, TDCV-TPA serves as a hole transport material (HTM). Its strong luminescence properties allow it to emit red light at a wavelength of 658 nm, which is particularly advantageous for applications requiring high spectral purity luminophores. The compound’s ability to facilitate efficient charge injection and transport contributes to the overall brightness and efficiency of OLED devices .

Material Science

Synthesis of Advanced Materials
The synthesis of TDCV-TPA involves various chemical reactions, including the formation of thienyl rings and coupling with phenyl groups through palladium-catalyzed cross-coupling reactions. This synthetic versatility allows researchers to modify the compound for specific applications, such as creating new materials with tailored electronic properties .

Covalent Organic Frameworks (COFs)
TDCV-TPA can also be utilized in the construction of covalent organic frameworks due to its ability to form imine linkers through Schiff base condensation reactions. This property enables the development of porous materials with potential applications in gas storage, separation, and catalysis .

Biological and Medicinal Research

While TDCV-TPA is primarily recognized for its optoelectronic applications, ongoing research is exploring its potential biological implications. The compound's structural features may allow it to interact with biological systems, although specific studies are still limited. Future investigations could reveal novel applications in drug delivery or bioimaging.

Industrial Applications

Heterojunction Solar Cells
In industrial settings, TDCV-TPA is employed in the fabrication of heterojunction solar cells, which combine different semiconductor materials to enhance efficiency. The compound's properties make it suitable for use in both small-scale laboratory settings and large-scale production processes .

Light-Emitting Diodes (LEDs)
Beyond OLEDs, TDCV-TPA has potential applications in traditional LED technologies due to its luminescent properties. Its ability to emit light efficiently can be harnessed in various lighting solutions, contributing to energy-efficient lighting technologies.

Mechanism of Action

The mechanism of action of Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine in optoelectronic devices involves the following steps:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Tris[4-(5-formyl-2-thienyl)phenyl]amine

Structural Differences :

  • Replaces dicyanomethylidene groups with formyl (-CHO) substituents, reducing electron-withdrawing strength .
  • Molecular formula: C₃₃H₂₁NO₃S₃ (vs. C₃₉H₂₁N₄S₃ for TDCV-TPA) .

Functional Performance :

  • Applications : Primarily used as a hole-transporting layer (HTL) in OLEDs and as a ligand for covalent organic frameworks (COFs) .
  • Optical Properties : Lacks strong absorption in the visible range compared to TDCV-TPA, limiting its utility in photovoltaics .
  • Reactivity : Formyl groups enable imine-based polycondensation for COF synthesis, a feature absent in TDCV-TPA .

Table 1: Key Properties Comparison

Property TDCV-TPA Tris[4-(5-formyl-2-thienyl)phenyl]amine
Absorption (Solution) 509 nm (CH₂Cl₂) Not reported
Emission 658 nm (Red) N/A
Solar Cell Efficiency ~2% N/A
Primary Application OPVs, OLEDs OLEDs, COFs
Tris[4-(pyridin-4-yl)phenyl]amine

Structural Differences :

  • Substitutes thienyl groups with pyridyl moieties, enhancing nitrogen-based coordination but reducing π-conjugation .

Functional Performance :

  • Optoelectronic Gaps: No direct optoelectronic data reported, but pyridyl groups may lower electron mobility compared to TDCV-TPA’s thienyl-dicyanomethylidene system .
Poly(alkylthiophenes) (e.g., P3HT)

Structural Differences :

  • Linear polymer backbone vs. TDCV-TPA’s star-shaped triarylamine core .

Functional Performance :

  • Stability : TDCV-TPA exhibits superior ambient stability in solar cells .
  • Efficiency : P3HT typically achieves <1% efficiency in similar device architectures, whereas TDCV-TPA reaches ~2% .
Bis-Heterocyclic Derivatives (e.g., Bis-pyrimidines)

Structural Differences :

  • Lack triarylamine core, relying on bis-pyrimidine or bis-triazolo-pyrimidine frameworks .

Functional Performance :

  • Synthesis : More complex multi-step routes compared to TDCV-TPA’s straightforward functionalization .

Table 2: Optoelectronic Parameters of TDCV-TPA vs. Key Competitors

Compound Absorption (nm) Emission (nm) Solar Cell Efficiency Stability (Ambient)
TDCV-TPA 509–538 658 ~2% High
Tris[4-formyl-thienyl]amine N/A N/A N/A Moderate
P3HT 450–600 N/A <1% Low

Critical Insights :

  • TDCV-TPA’s dicyanomethylidene groups are pivotal for its high open-circuit voltage and stability, outperforming formyl- and pyridyl-substituted analogs .
  • Solvent-dependent optical properties (e.g., redshift in film vs. solution) highlight its versatility in device engineering .
  • Limited data on bis-heterocyclic derivatives underscores TDCV-TPA’s uniqueness in combining triarylamine symmetry with strong electron-accepting substituents .

Biological Activity

Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine (TDCV-TPA) is a compound of increasing interest due to its potential applications in organic electronics, particularly in solar cells and photonic devices. This article provides a detailed examination of the biological activity of TDCV-TPA, supported by research findings, case studies, and data tables.

TDCV-TPA is characterized by its unique molecular structure, which consists of three phenyl groups attached to a central amine, with dicyanomethylidenemethyl-2-thienyl substituents. Its chemical formula is C30H21N3S3C_{30}H_{21}N_3S_3, and it has a molecular weight of 491.69 g/mol. The compound exhibits significant optical properties that are crucial for its application in photovoltaic systems.

Optical Properties and Photovoltaic Applications

Research has demonstrated that TDCV-TPA has favorable optical properties that enhance its performance in solar cells. A study analyzed the effects of molarity and solvents on the optical characteristics of TDCV-TPA solutions. The findings indicated that the maximum absorption wavelengths (kmaxk_{max}) were found at 510 nm for lower concentrations (0.024 mM) and 509 nm for even lower concentrations (0.010 mM) . The absorbance values decreased with decreasing molarity, indicating a relationship between concentration and optical behavior.

Table 1: Optical Properties of TDCV-TPA

Molarity (mM)kmaxk_{max} (nm)Absorbance (AbsmaxAbs_{max})
0.0245102.819
0.0105091.931

These properties suggest that TDCV-TPA can effectively harvest light in the visible spectrum, making it suitable for use in organic solar cells where it can enhance charge generation.

Biological Activity

While the primary focus of research on TDCV-TPA has been on its electronic properties, there are indications of its biological activity as well. For instance, studies have shown that TDCV-TPA can exhibit antibacterial properties when incorporated into films . The surface morphology of these films was analyzed using atomic force microscopy, revealing significant structural characteristics that may contribute to their antibacterial efficacy.

In addition to antibacterial activity, TDCV-TPA has been explored for its role in dye-sensitized solar cells (DSSCs). In these systems, TDCV-TPA acts as a sensitizer, improving the efficiency of charge transfer processes . The incorporation of TDCV-TPA into polymer blends has led to enhanced power conversion efficiencies (PCE), demonstrating its utility in energy applications while hinting at potential interactions with biological systems.

Case Studies

  • Dye-Sensitized Solar Cells : A study investigated the incorporation of TDCV-TPA into low-bandgap polymer solar cells. The results showed an improvement in photocurrent generation due to effective exciton harvesting facilitated by the compound . This highlights not only its electronic applications but also raises questions about its interactions at the molecular level with biological substrates.
  • Antibacterial Films : Another study focused on the production of films containing TDCV-TPA, which exhibited antibacterial properties against various strains of bacteria. The mechanism behind this activity is still under investigation but suggests that TDCV-TPA could be useful in biomedical applications where antibacterial surfaces are required .

Q & A

Q. What are the standard synthesis protocols for Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step organic reactions, including formylation, condensation, and cyclization. A key intermediate, Tris(4-formylphenyl)amine, is synthesized via Vilsmeier-Haack formylation of triphenylamine derivatives, followed by Knoevenagel condensation with dicyanomethylidenemethylthiophene groups. Optimizing reaction efficiency requires careful control of solvent polarity (e.g., using DMF or 1,2-dichloroethane) and stoichiometric ratios of reagents like POCl₃ . Purification via column chromatography or recrystallization is critical to achieve >97% purity, as noted in quality control protocols .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • UV-Vis and Photoluminescence (PL) Spectroscopy : Peaks at 510 nm (absorption) and 592 nm (emission) indicate π-π* transitions and intramolecular charge transfer (ICT) effects .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, particularly the presence of thienyl and dicyanomethylene groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₄₈H₃₃N₃S₃) and isotopic patterns .

Q. How should researchers handle solubility and storage challenges for this compound?

The compound is typically dissolved in polar aprotic solvents (e.g., DMSO or DMF) at 10 mM stock concentrations. Storage at –20°C under inert gas (N₂/Ar) prevents degradation of the dicyanomethylene groups. Sonication may be required to achieve full solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical data (e.g., emission wavelength shifts)?

Discrepancies in optical spectra may arise from solvent polarity, aggregation effects, or measurement techniques. For example, PL emission at 592 nm might redshift in polar solvents due to solvatochromism. Standardizing solvent systems and using degassed solutions can minimize oxygen quenching. Time-resolved PL studies further elucidate excited-state dynamics .

Q. What computational strategies are effective for predicting the optoelectronic properties of this compound?

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulations model HOMO-LUMO gaps and charge-transfer characteristics. Basis sets like B3LYP/6-31G* accurately predict absorption/emission trends when calibrated against experimental UV-PL data . These models guide molecular engineering for applications like organic light-emitting diodes (OLEDs).

Q. What methodologies are recommended for analyzing charge-transport behavior in thin-film applications?

  • Space-Charge-Limited Current (SCLC) Measurements : Determine hole/electron mobility using device architectures like ITO/PEDOT:PSS/compound/Au.
  • Atomic Force Microscopy (AFM) : Correlate film morphology (e.g., grain boundaries) with mobility data.
  • Impedance Spectroscopy : Probe dielectric properties and interfacial charge traps .

Q. How can researchers address inconsistencies in synthetic yields across studies?

Yield variations often stem from impurities in intermediates or suboptimal catalyst loading. Implementing real-time monitoring (e.g., in situ FTIR or HPLC) during condensation steps ensures reaction completion. Alternative catalysts (e.g., pyrrolidine instead of piperidine) may improve Knoevenagel condensation efficiency by reducing side reactions .

Methodological Notes

  • Contradiction Analysis : Always cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) and report solvent/equipment details to ensure reproducibility.
  • Advanced Modeling : Combine computational predictions with experimental validation to refine structure-property relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine
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Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine

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